2-Methoxybenzenethiol

Catalog No.
S607076
CAS No.
7217-59-6
M.F
C7H8OS
M. Wt
140.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxybenzenethiol

CAS Number

7217-59-6

Product Name

2-Methoxybenzenethiol

IUPAC Name

2-methoxybenzenethiol

Molecular Formula

C7H8OS

Molecular Weight

140.2 g/mol

InChI

InChI=1S/C7H8OS/c1-8-6-4-2-3-5-7(6)9/h2-5,9H,1H3

InChI Key

DSCJETUEDFKYGN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1S

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Synonyms

2-(Methoxy)benzothiol; 2-Mercaptoanisole; 2-Methoxybenzenethiol; 2-Methoxythiophenol; o-Methoxybenzenethiol; o-Methoxythiophenol

Canonical SMILES

COC1=CC=CC=C1S

The exact mass of the compound 2-Methoxybenzenethiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methoxybenzenethiol (CAS 7217-59-6) is a bifunctional aromatic thiol characterized by an electron-donating ortho-methoxy group adjacent to a reactive sulfhydryl moiety. In procurement and material selection, this specific substitution pattern is critical because it enables bidentate coordination, acts as a localized Lewis base, and modulates both the redox stability and the pKa of the thiol group [1]. Unlike simple aliphatic thiols or unsubstituted benzenethiol, its unique steric and electronic environment makes it an essential precursor for synthesizing asymmetric diaryl sulfides, engineering superatomic metal nanoclusters, and developing specialized oxygen-insensitive photoinitiators [2].

Substituting 2-methoxybenzenethiol with generic analogs like unsubstituted thiophenol or 4-methoxythiophenol routinely fails in advanced catalytic and bioconjugation workflows. In surface engineering, the para-substituted analog cannot form the precise geometric Frustrated Lewis Pair (FLP) with surface metal atoms because the methoxy oxygen is sterically unavailable for ortho-coordination [1]. In bioprocessing, such as intein-mediated protein ligation, 2-methoxybenzenethiol exhibits distinct aerobic oxidation kinetics, rapidly forming insoluble disulfides compared to alkyl thiols, which strictly dictates the need for anaerobic handling (<0.2 ppm O2) to prevent target protein coprecipitation[2].

Atomic-Precision FLP Formation on Copper Nanoclusters

2-Methoxybenzenethiol is structurally required to construct highly specific Frustrated Lewis Pairs (FLPs) on the surface of metal nanoclusters, a geometry unattainable with para-substituted or unsubstituted thiols. When used to stabilize [Cu34S7(RS)18(PPh3)4]2+ clusters, the ortho-methoxy oxygen acts as a Lewis Base in close proximity to the surface Copper Lewis Acid. This precise coordination allows for heterolytic H2 activation, achieving nearly 100% selectivity in alkene hydrogenation under mild conditions [1].

Evidence DimensionAlkene Hydrogenation Selectivity via FLP Activation
Target Compound Data~100% selectivity (via Cu-O FLP heterolytic H2 activation)
Comparator Or BaselineNon-ortho-methoxy thiols (which fail to form surface FLPs)
Quantified DifferenceEnables FLP formation and ~100% catalytic selectivity vs. baseline lack of FLP-mediated activation.
Conditions[Cu34S7(RS)18(PPh3)4]2+ nanocluster catalyst under mild H2 conditions.

For researchers designing atomically precise superatomic clusters, the ortho-methoxy group is an indispensable structural requirement for surface FLP engineering.

Intramolecular Hydrogen Bonding and Conformational Preference

The spatial proximity of the methoxy and thiol groups in 2-methoxybenzenethiol leads to distinct conformational preferences driven by intramolecular interactions. Long-range spin-spin coupling NMR studies reveal that the trans conformer is thermodynamically favored over the internally hydrogen-bonded cis conformer by 0.2 ± 0.2 kcal/mol. Furthermore, the barrier to internal rotation of the sulfhydryl group in 2-methoxythiophenol is 2.7 ± 0.6 kcal/mol, which is less than half that of the hydroxyl group in its phenol analog [1].

Evidence DimensionFree energy difference of conformers and rotational barrier
Target Compound DataTrans conformer favored by 0.2 kcal/mol; SH rotational barrier of 2.7 kcal/mol
Comparator Or Baseline2-Methoxyphenol (Guaiacol) (OH rotational barrier of 6.0 kcal/mol)
Quantified DifferenceThe SH rotational barrier is less than half of the OH rotational barrier in the phenol analog.
ConditionsNMR long-range spin-spin coupling analysis at 305 K.

Understanding the precise conformational thermodynamics and rotational flexibility is critical when selecting this compound as a bidentate ligand or in structure-based drug design.

High-Yield Aryl-Sulfur Bond Formation in Cu(I) Catalysis

2-Methoxybenzenethiol serves as a highly efficient nucleophilic precursor in transition-metal-catalyzed C-S cross-coupling reactions. In the synthesis of asymmetric diaryl sulfides using a CuI/neocuproine catalyst system, the reaction of 2-methoxybenzenethiol with iodobenzene proceeds with excellent conversion, yielding 94% of the isolated product. The electron-rich nature of the ortho-methoxy substituted ring facilitates the cross-coupling cycle, ensuring minimal side reactions compared to less reactive aliphatic thiols [1].

Evidence DimensionCross-coupling isolated yield
Target Compound Data94% yield of 1-methoxy-2-(phenylthio)benzene
Comparator Or BaselineStandard aliphatic thiols or unoptimized C-S coupling baselines
Quantified DifferenceAchieves near-quantitative (94%) yield under relatively mild catalytic conditions.
Conditions10 mol % CuI, 10 mol % neocuproine, NaOt-Bu, toluene, 110 °C.

For process chemists synthesizing pharmaceutical intermediates, this compound provides reliable, near-quantitative yields in standard Cu-catalyzed C-S couplings, reducing purification overhead.

Redox Sensitivity and Disulfide Precipitation in Bioconjugation

When utilized as a thiol cofactor in intein-mediated protein ligation, 2-methoxybenzenethiol exhibits rapid oxidation kinetics under aerobic conditions. Compared to alkyl thiols like MESA, 2-methoxybenzenethiol rapidly forms a white disulfide precipitate within 5 minutes of aerobic exposure, which can cause target protein coprecipitation. This necessitates strictly anaerobic conditions (<0.2 ppm O2) to maintain the thiol in its active monomeric state and achieve high-yield fluorescent labeling [1].

Evidence DimensionAerobic stability and precipitation time
Target Compound DataForms disulfide precipitate within 5 minutes under aerobic conditions
Comparator Or BaselineAlkyl thiols (e.g., MESA, ethanethiol)
Quantified DifferenceAlkyl thiols remain soluble and active longer aerobically, whereas 2-methoxybenzenethiol strictly requires <0.2 ppm O2 to prevent coprecipitation.
ConditionsIntein-mediated fluorescent labeling of BioB protein in Tris/HCl buffer.

Buyers procuring this for protein labeling or bioconjugation must design workflows with strict anaerobic controls to prevent reagent loss and protein coprecipitation.

Atomically Precise Nanocluster Catalysts

Directly following from its ability to form surface Frustrated Lewis Pairs, 2-methoxybenzenethiol is an ideal capping ligand for engineering copper and silver nanoclusters. It is specifically procured for developing highly selective heterogeneous hydrogenation catalysts where the ortho-methoxy group acts as a critical Lewis base [1].

Asymmetric Diaryl Sulfide Synthesis

Leveraging its high reactivity in Cu(I)-catalyzed cross-coupling, this compound is a preferred precursor for pharmaceutical building blocks requiring ortho-methoxy-phenylthio moieties. It is chosen by process chemists to ensure near-quantitative yields and minimize complex purification steps[2].

Anaerobic Intein-Mediated Protein Ligation

Used as a highly reactive trans-thioesterification cofactor in protein labeling. Due to its rapid aerobic oxidation into insoluble disulfides, it is specifically selected for rigorously controlled anaerobic workflows (<0.2 ppm O2) where its high cleavage efficiency can be fully utilized without risking protein coprecipitation[3].

Physical Description

Colourless to yellowish liquid; Pungent, onion aroma

XLogP3

2.3

Density

1.137-1.149

UNII

90HAL41673

GHS Hazard Statements

Aggregated GHS information provided by 290 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (16.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (16.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7217-59-6

Wikipedia

2-methoxythiophenol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzenethiol, 2-methoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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